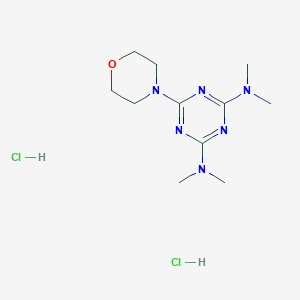

N2,N2,N4,N4-tetramethyl-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride

CAS No.: 1179383-99-3

Cat. No.: VC7744710

Molecular Formula: C11H22Cl2N6O

Molecular Weight: 325.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179383-99-3 |

|---|---|

| Molecular Formula | C11H22Cl2N6O |

| Molecular Weight | 325.24 |

| IUPAC Name | 2-N,2-N,4-N,4-N-tetramethyl-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C11H20N6O.2ClH/c1-15(2)9-12-10(16(3)4)14-11(13-9)17-5-7-18-8-6-17;;/h5-8H2,1-4H3;2*1H |

| Standard InChI Key | BGUYQCBEUFQDNC-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NC(=NC(=N1)N2CCOCC2)N(C)C.Cl.Cl |

Introduction

Structural and Molecular Characteristics

Core Triazine Framework

The 1,3,5-triazine ring serves as the central scaffold, a six-membered aromatic heterocycle with three nitrogen atoms at alternating positions. Substitution patterns on this ring significantly influence the compound’s reactivity and physicochemical properties. In N2,N2,N4,N4-tetramethyl-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride, the triazine core is functionalized as follows:

-

Position 6: A morpholino group (C₄H₈NO), a saturated six-membered ring containing one nitrogen and one oxygen atom.

-

Positions 2 and 4: N,N-Dimethylamino groups (-N(CH₃)₂), contributing to the compound’s basicity and solubility profile .

The dihydrochloride salt form enhances stability and solubility in aqueous media, a common modification for pharmaceutical intermediates .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 1179383-99-3 |

| Molecular Formula | C₁₁H₂₂Cl₂N₆O |

| Molecular Weight | 325.24 g/mol |

| Density | Not Available |

| Melting/Boiling Points | Not Available |

Synthetic Pathways and Optimization

Proposed Synthesis Routes

While no explicit synthesis protocol for this compound is documented, analogous triazine derivatives suggest plausible pathways:

-

Nucleophilic Substitution: Starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), sequential substitutions could introduce morpholino and dimethylamino groups. For example, morpholine might replace one chlorine atom at position 6, followed by dimethylamine substitutions at positions 2 and 4 .

-

Microwave-Assisted Synthesis: Recent advances in triazine chemistry highlight the efficiency of microwave heating for one-pot reactions. A method involving cyanamide, aldehydes, and amines in pyridine under controlled conditions could be adapted, as demonstrated for related triazine-diamines .

Challenges in Synthesis

-

Reactivity Control: The high reactivity of cyanuric chloride necessitates precise temperature and stoichiometric control to avoid over-substitution .

-

Salt Formation: Converting the free base to the dihydrochloride salt requires careful pH adjustment and crystallization conditions .

Physicochemical Properties

Solubility and Stability

As a dihydrochloride salt, the compound is expected to exhibit high solubility in polar solvents (e.g., water, ethanol) and moderate stability under ambient conditions. The ionic nature of the salt enhances its hygroscopicity, necessitating anhydrous storage .

Spectroscopic Characterization

Although experimental data are unavailable, analogous compounds provide reference benchmarks:

-

¹H NMR: Peaks corresponding to morpholino protons (δ 3.5–4.0 ppm) and dimethylamino groups (δ 2.8–3.2 ppm).

-

Mass Spectrometry: A molecular ion peak at m/z 325.24 [M]⁺ would confirm the molecular weight .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Triazine derivatives are pivotal in drug discovery, particularly as kinase inhibitors or antimicrobial agents. The morpholino group, found in FDA-approved drugs, enhances bioavailability and target binding .

Agrochemical Development

Substituted triazines are widely used as herbicides and fungicides. The dimethylamino groups in this compound may confer selective herbicidal activity, though specific studies are needed .

Table 2: Comparative Analysis with Related Triazines

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume